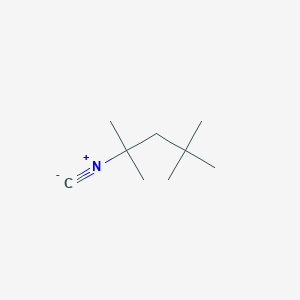

1,1,3,3-Tetramethylbutyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyano-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-8(2,3)7-9(4,5)10-6/h7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXQMYCTGCWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065784 | |

| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14542-93-9 | |

| Record name | 2-Isocyano-2,4,4-trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14542-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-isocyano-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetramethylbutyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVN2N5TVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide from Tert-octylamine: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide, from its primary amine precursor, tert-octylamine (B44039). The core methodology detailed is the Hofmann carbylamine reaction, a classic and effective method for the preparation of isocyanides.

Theoretical Background: The Hofmann Carbylamine Reaction

The synthesis of an isocyanide from a primary amine using chloroform (B151607) and a strong base is known as the Hofmann carbylamine reaction or the Hoffmann isocyanide synthesis.[1][2] This reaction is highly specific to primary amines, making it a reliable chemical test for their detection; secondary and tertiary amines do not yield a positive result.[3][4][5] The reaction is infamous for producing isocyanides, which are characterized by their potent and unpleasant odors.[3]

The overall chemical equation for the synthesis of this compound is:

(CH₃)₃CCH₂C(CH₃)₂NH₂ + CHCl₃ + 3 NaOH → (CH₃)₃CCH₂C(CH₃)₂NC + 3 NaCl + 3 H₂O

Reaction Mechanism

The mechanism proceeds through the formation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂).[1][5][6]

-

Dichlorocarbene Formation: A strong base, such as sodium or potassium hydroxide (B78521), dehydrohalogenates chloroform to generate dichlorocarbene.[4][6]

-

Nucleophilic Attack: The electrophilic dichlorocarbene is attacked by the nucleophilic nitrogen atom of the primary amine (tert-octylamine).[4][6]

-

Rearrangement and Elimination: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps to form the final isocyanide product.[1]

To enhance reaction efficiency, particularly in a biphasic system (aqueous base and organic solvent), a phase-transfer catalyst like benzyltriethylammonium chloride is often employed.[1][7] This catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[7][8]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis

The following protocol is adapted from a well-established procedure for the synthesis of structurally similar isocyanides using phase-transfer catalysis.[7][8]

Caution: This preparation should be conducted in an efficient fume hood due to the potent, foul odor of the isocyanide product.[8] Isocyanides are also toxic.

Materials and Equipment:

-

Tert-octylamine [(CH₃)₃CCH₂C(CH₃)₂NH₂]

-

Chloroform (CHCl₃), stabilized with ethanol

-

Sodium hydroxide (NaOH), pellets or solution

-

Dichloromethane (B109758) (CH₂Cl₂), reaction solvent

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate), for drying

-

5% aqueous sodium chloride solution (brine)

-

2 L round-bottomed flask

-

Mechanical or efficient magnetic stirrer

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus (spinning band column recommended for high purity)[8]

-

Ice bath

Procedure:

-

Base Preparation: In the 2 L round-bottomed flask, prepare a concentrated solution of sodium hydroxide. For instance, 300 g (7.50 moles) of NaOH can be carefully added to 300 mL of water with efficient stirring.[7] The dissolution is exothermic. Allow the solution to cool slightly to approximately 45°C.

-

Reagent Mixture Preparation: In a separate flask, prepare a mixture of tert-octylamine (e.g., 1.94 moles), chloroform (e.g., 0.98 moles), benzyltriethylammonium chloride (e.g., 0.009 moles), and 300 mL of dichloromethane.[7]

-

Reaction Initiation: Add the organic mixture from the previous step to the dropping funnel. Add the mixture dropwise to the warm, vigorously stirred sodium hydroxide solution over a period of about 30 minutes.[7][8]

-

Reaction and Reflux: The reaction is exothermic and should begin to reflux immediately upon addition.[7] Continue vigorous stirring and maintain reflux. The reflux will naturally subside within approximately 2 hours. After it subsides, continue stirring for an additional hour to ensure the reaction goes to completion.[7][8]

-

Work-up and Extraction: Cool the reaction mixture and dilute it with approximately 800 mL of ice and water.[7] Transfer the mixture to a large separatory funnel.

-

Separate the organic (dichloromethane) layer.

-

Extract the aqueous layer with an additional 100 mL of dichloromethane to recover any remaining product.[7]

-

Washing and Drying: Combine all organic extracts. Wash the combined solution successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Purification: Filter off the drying agent. The solvent and any unreacted starting material can be removed by distillation. For optimal purity, the final product should be distilled under reduced pressure. A spinning band column is recommended for a clean separation.[8] The boiling point of this compound is reported as 55-56 °C at 11-15 hPa.[9][10]

-

Waste and Glassware Decontamination: The disagreeable isocyanide odor can be removed from glassware by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[8]

Data Presentation

Quantitative data for a representative synthesis are summarized below. Molar quantities are based on the phase-transfer catalysis procedure detailed in Organic Syntheses.[7]

Table 1: Reagents and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Molar Ratio (relative to CHCl₃) |

| Tert-octylamine | C₈H₁₉N | 129.24 | ~1.94 | ~2.0 |

| Chloroform | CHCl₃ | 119.38 | ~0.98 | 1.0 |

| Sodium Hydroxide | NaOH | 40.00 | ~7.50 | ~7.6 |

| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ~0.009 | ~0.009 |

Note: Three moles of base are theoretically required per mole of chloroform.[7] A significant excess is used to drive the reaction and maintain a high concentration.

Table 2: Physical Properties and Reaction Parameters

| Parameter | Value | Reference(s) |

| Product Properties | ||

| Molecular Formula | C₉H₁₇N | [10] |

| Molecular Weight | 139.24 g/mol | [10] |

| Boiling Point | 55-56 °C / 11-15 hPa | [9][10] |

| Density | 0.80 g/cm³ at 20 °C | [10] |

| Reaction Conditions | ||

| Reaction Temperature | ~45 °C initial, then reflux | [7][8] |

| Reaction Time | ~3 hours | [7][8] |

| Expected Yield | 40-75% (typical for PTC method) | [7][8] |

Mandatory Visualizations

Caption: Figure 2: Experimental Synthesis Workflow

References

- 1. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE [vedantu.com]

- 5. collegedunia.com [collegedunia.com]

- 6. byjus.com [byjus.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound for synthesis 14542-93-9 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Tert-Octyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tert-octyl isocyanide. The information is curated for researchers, scientists, and professionals in drug development who utilize isocyanides in their work. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visualization of a fundamental synthetic pathway.

Core Physicochemical Data

Tert-octyl isocyanide, also known as 1,1,3,3-tetramethylbutyl isocyanide or Walborsky's reagent, is a colorless liquid with a characteristic and extremely unpleasant odor.[1] It is a valuable reagent in organic synthesis. The key physicochemical properties of tert-octyl isocyanide are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol [1] |

| CAS Number | 14542-93-9 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 55-57 °C at 11 mmHg |

| Density | 0.794 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.422 |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

While specific experimental protocols for the determination of each physicochemical property of tert-octyl isocyanide are not extensively detailed in the public literature, the synthesis of alkyl isocyanides is well-documented. A common and illustrative method is the Hofmann carbylamine reaction. The following is a generalized protocol for the synthesis of an isocyanide, exemplified by the preparation of the analogous tert-butyl isocyanide.

Synthesis of Isocyanides via the Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis, is a chemical reaction for the synthesis of isocyanides from a primary amine, chloroform, and a base.[2][3] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.[2][3]

Materials:

-

Primary amine (e.g., tert-octylamine)

-

Chloroform (CHCl3)

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

A phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Dichloromethane (B109758) (CH2Cl2) as a solvent

Procedure:

-

A solution of the primary amine, chloroform, and the phase-transfer catalyst in dichloromethane is prepared.

-

This mixture is added dropwise to a stirred, aqueous solution of a strong base (e.g., 50% NaOH). The reaction is often exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred vigorously for several hours at room temperature or with gentle heating to ensure complete reaction.

-

Upon completion, the reaction mixture is diluted with water, and the organic layer is separated.

-

The aqueous layer is typically extracted with dichloromethane to recover any remaining product.

-

The combined organic layers are washed with water and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent is removed by distillation.

-

The crude isocyanide is then purified by vacuum distillation to yield the final product.

Characterization: The purity of the synthesized isocyanide can be confirmed using spectroscopic methods such as:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is observed around 2140 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the isocyanide. In ¹H NMR, the protons on the carbon adjacent to the isocyanide group will show a characteristic splitting pattern due to coupling with the ¹⁴N nucleus.[4]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Visualizing the Synthesis of Isocyanides

The following diagram illustrates the logical workflow of the Hofmann carbylamine reaction for the synthesis of isocyanides.

References

An In-depth Technical Guide on 1,1,3,3-Tetramethylbutyl Isocyanide (CAS: 14542-93-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylbutyl isocyanide, a versatile reagent in organic synthesis, with a particular focus on its applications in the construction of diverse molecular scaffolds relevant to drug discovery.

Core Chemical and Physical Properties

This compound, also known as tert-Octyl isocyanide or Walborsky's reagent, is a clear, colorless liquid with a characteristic isonitrile odor.[1][2][3] Its bulky tert-octyl group imparts significant steric hindrance, influencing its reactivity and making it a valuable tool in specific synthetic transformations.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14542-93-9 | [1][5][6] |

| Molecular Formula | C₉H₁₇N | [4][7] |

| Molecular Weight | 139.24 g/mol | [5][6][7] |

| Appearance | Clear colorless liquid | [1][3] |

| Boiling Point | 55-57 °C at 11 mmHg | [1][5] |

| Density | 0.794 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.422 | [1][5] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [5][6] |

| Storage Temperature | 2-8°C | [5][7] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| Infrared (IR) (neat) | 2110 cm⁻¹ (strong, -N≡C stretch) | [1][3] |

| ¹H NMR (neat) | δ 1.08 (s, 9H, C(CH₃)₃), 1.43 (t, J = 2Hz, 6H, C(CH₃)₂), 1.58 (t, J = 2.3 Hz, 2H, CH₂) | [1][3] |

| ¹³C NMR (CDCl₃) | Available, but specific peak assignments require further analysis. | [8] |

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[9][10] It may be metabolized to cyanide, and appropriate safety precautions must be taken.[11][12]

Table 3: Hazard Information

| Hazard | Description | Reference(s) |

| GHS Pictograms | GHS02 (Flammable) | [5][6] |

| Signal Word | Warning | [5][6] |

| Hazard Statements | H226: Flammable liquid and vapor. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [9][10] |

| Precautionary Statements | P210, P261, P280, P301+P312, P302+P352, P304+P340 | [9][10] |

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter.[5][13] Keep away from heat, sparks, and open flames.[5][13]

Synthesis and Experimental Protocols

This compound is typically synthesized from the corresponding formamide (B127407) by dehydration.[1][3]

Synthesis of this compound

This protocol is based on the dehydration of N-(1,1,3,3-tetramethylbutyl)formamide.[1][3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 83.0 g (0.528 mole) of N-(1,1,3,3-tetramethylbutyl)formamide in 1 L of dimethylformamide (DMF).

-

Addition of Dehydrating Agent: Cool the solution to below -50°C. Dropwise, add a solution of thionyl chloride (40.3 mL, 0.55 mole) dissolved in 150 mL of DMF, ensuring the temperature does not exceed -50°C.

-

Temperature Adjustment: After the addition is complete, momentarily remove the cooling bath to allow the temperature to rise to -35°C.

-

Base Addition: Replace the cooling bath and add 118.0 g (1.11 mole) of anhydrous sodium carbonate.

-

Workup: Remove the cooling bath and allow the reaction mixture to warm. Dilute the mixture with ice-cold water in a separatory funnel and extract with pentane (B18724).

-

Purification: Dry the pentane extract over sodium sulfate, concentrate the solution, and distill the product under reduced pressure to yield the final product (b.p. 55.5-56.6°C at 11 mm).

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound in drug development lies in its use as a key component in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[7][14] These reactions are powerful tools for generating libraries of complex molecules, particularly peptidomimetics, from simple starting materials in a single step.[1][7] Peptidomimetics are crucial in drug discovery as they can mimic the biological activity of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[1]

This isocyanide is particularly useful as a "cleavable isocyanide input" in Ugi reactions, allowing for the synthesis of diverse heterocyclic scaffolds like 2,4-disubstituted 5-aminothiazoles.[1][7]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9] This reaction is highly valued in medicinal chemistry for its ability to rapidly generate diverse, peptide-like structures.[9]

Generalized Experimental Protocol for Ugi Reaction:

-

Imine Formation: In a suitable solvent (e.g., methanol), mix the aldehyde (1.0 eq) and the amine (1.0 eq) and stir to form the imine.

-

Addition of Components: To the imine solution, add the carboxylic acid (1.0 eq).

-

Isocyanide Addition: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

The Passerini Three-Component Reaction

The Passerini reaction involves the reaction of an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[11] This reaction is also a valuable tool for generating molecular diversity in drug discovery.[11][13]

Generalized Experimental Protocol for Passerini Reaction:

-

Reaction Setup: In an aprotic solvent (e.g., dichloromethane), combine the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

-

Isocyanide Addition: Add this compound (1.0 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC or LC-MS.

-

Workup and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry and drug discovery. Its utility in multicomponent reactions like the Ugi and Passerini reactions allows for the efficient and rapid generation of diverse libraries of complex molecules, such as peptidomimetics, which are of significant interest for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in research and development.

References

- 1. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 14542-93-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. This compound for synthesis 14542-93-9 [sigmaaldrich.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis of peptidomimetics using a polymer-bound Boc-linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Passerini Reaction [organic-chemistry.org]

An In-depth Technical Guide to Walborsky's Reagent: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Walborsky's reagent, identified as 1,1,3,3-tetramethylbutyl isocyanide (tert-octyl isocyanide). It details the reagent's stability profile, recommended storage and handling conditions, and potential decomposition pathways. This document also includes a detailed experimental protocol for its synthesis and outlines analytical methods for purity assessment, providing researchers and drug development professionals with the critical information needed for its effective and safe use.

Introduction

Walborsky's reagent, chemically known as this compound, is a versatile reagent in organic synthesis, notably utilized in multicomponent reactions such as the Passerini and Ugi reactions. Its bulky tert-octyl group provides unique steric and solubility properties, making it a valuable tool in the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds. Understanding the stability and proper handling of this reagent is paramount to ensure experimental reproducibility and safety.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: tert-Octyl isocyanide, Walborsky's reagent

-

CAS Number: 14542-93-9

-

Molecular Formula: C₉H₁₇N

-

Molecular Weight: 139.24 g/mol

-

Structure:

Stability and Storage

The stability of Walborsky's reagent is influenced by several factors, including temperature, moisture, and exposure to air. Proper storage is crucial to maintain its integrity and reactivity.

General Stability

This compound is a flammable liquid that is sensitive to moisture. The product is chemically stable under standard ambient conditions (room temperature). However, isocyanides, in general, can be susceptible to polymerization or decomposition, especially in the presence of acids, bases, or upon prolonged exposure to heat.

Storage Conditions

To ensure the longevity and purity of Walborsky's reagent, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize potential degradation and vapor pressure. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly closed in a dry and well-ventilated place. Amber glass bottles are suitable. | To protect from moisture and light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | To prevent vigorous reactions and decomposition. |

Factors Affecting Stability

The following diagram illustrates the key factors that can impact the stability of Walborsky's reagent.

Caption: Factors influencing the stability of Walborsky's reagent.

Experimental Protocols

Synthesis of Walborsky's Reagent

The synthesis of this compound is typically achieved through the dehydration of N-(1,1,3,3-tetramethylbutyl)formamide. The following protocol is a representative example.

Reaction Scheme:

(CH₃)₃CCH₂C(CH₃)₂NHCHO + SOCl₂ → (CH₃)₃CCH₂C(CH₃)₂NC + SO₂ + 2HCl

Materials:

-

N-(1,1,3,3-tetramethylbutyl)formamide

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

-

Sodium carbonate (anhydrous)

-

Pentane

-

Sodium sulfate (B86663) (anhydrous)

-

Ice-cold water

Procedure:

-

In a suitable reaction vessel, dissolve N-(1,1,3,3-tetramethylbutyl)formamide (1.0 eq) in DMF under a nitrogen atmosphere.

-

Cool the stirred solution to -50°C.

-

Slowly add a solution of thionyl chloride (1.05 eq) in DMF, ensuring the temperature does not exceed -50°C.

-

After the addition is complete, allow the temperature to rise to -35°C.

-

Add anhydrous sodium carbonate (2.1 eq) to the reaction mixture.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with ice-cold water

Spectroscopic Profile of 1,1,3,3-Tetramethylbutyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-tetramethylbutyl isocyanide, a key building block in organic synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.

Executive Summary

This compound, also known as tert-octyl isocyanide, is a sterically hindered isonitrile widely employed in multicomponent reactions and for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for confirming its identity and purity. This guide presents a consolidated summary of its characteristic IR and NMR spectral data, supported by detailed experimental protocols for data acquisition.

Infrared (IR) Spectroscopy

The most prominent feature in the infrared spectrum of this compound is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration. This peak is consistently observed around 2110 cm⁻¹ and serves as a definitive diagnostic marker for the presence of the isocyanide functional group.[1]

Table 1: Infrared Spectral Data of this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| Isocyanide (N≡C) | Stretching | ~2110 | Strong, Sharp |

| C-H (Alkyl) | Stretching | ~2870-2960 | Strong |

| C-H (Alkyl) | Bending | ~1365-1470 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct singlet signals, consistent with its molecular structure which lacks adjacent, non-equivalent protons that would lead to spin-spin coupling.

Table 2: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~1.05 | Singlet | 9H |

| -C(CH₃)₂-NC | ~1.45 | Singlet | 6H |

| -CH₂- | ~1.60 | Singlet | 2H |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

Experimental Protocols

The following sections outline the general methodologies for acquiring the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded neat (without a solvent). A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to ensure homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to TMS, and the signals are integrated.

Data Acquisition (¹³C NMR):

-

A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The data is processed similarly to the ¹H NMR data.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Theoretical Insights into the Reactivity of 1,1,3,3-Tetramethylbutyl Isocyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, is a versatile C1 building block in organic synthesis. Its unique electronic structure, characterized by a nucleophilic and electrophilic carbon center, allows it to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs) and cycloadditions. The bulky 1,1,3,3-tetramethylbutyl group imparts specific steric and electronic effects that modulate its reactivity and selectivity, making it a valuable tool in the construction of complex molecular architectures, including peptidomimetics and heterocyclic scaffolds relevant to drug discovery.[1][2][3]

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound. It summarizes key quantitative data from computational studies, details experimental protocols for its application in seminal reactions, and provides visual representations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Data Presentation: Theoretical Reactivity Data

While specific theoretical studies focusing exclusively on this compound are limited, computational investigations of structurally similar bulky isocyanides, such as tert-butyl isocyanide, provide valuable insights into the energetic landscape of their reactions. The data presented below is from a Density Functional Theory (DFT) study on the Passerini reaction of tert-butyl isocyanide and serves as a representative model for the reactivity of this compound.

Computational Method: The geometries of the reactants, intermediates, transition states, and products were optimized using DFT calculations. The energies reported are relative Gibbs free energies (ΔG) in kcal/mol.[2][4]

Table 1: Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) for the Passerini Reaction of tert-Butyl Isocyanide, Acetaldehyde, and Acetic Acid. [2][4]

| Species | Description | ΔG (kcal/mol) in Dichloromethane |

| Reactants | Acetaldehyde + tert-Butyl Isocyanide + Acetic Acid | 0.0 |

| TS1 | Transition state for isocyanide addition | -7.4 to -13.2 |

| Imidate Intermediate | Product of isocyanide addition | Not explicitly provided |

| Mumm Rearrangement TS | Transition state for the acyl transfer | Not explicitly provided |

| Product | α-acyloxy amide | Thermodynamically favorable |

Note: The activation energy for the rate-determining isocyanide addition step is lowered by the presence of additional acetic acid molecules.[2][3]

Key Reaction Mechanisms and Visualizations

The reactivity of this compound is dominated by its participation in multicomponent reactions and cycloadditions. The following sections detail the mechanisms of these key transformations with visualizations generated using the DOT language.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[5] The reaction can proceed through either a concerted or an ionic mechanism depending on the solvent polarity.[5]

Caption: Mechanisms of the Passerini Reaction.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide. This reaction is highly efficient for generating molecular diversity.[6][7]

Caption: The Ugi Four-Component Reaction Mechanism.

[4+1] Cycloaddition for Heterocycle Synthesis

This compound can also participate in [4+1] cycloaddition reactions with various 1,3-heterodienes to form five-membered heterocyclic rings, such as furans, pyrroles, and imidazoles.[8][9]

Caption: General Workflow for [4+1] Cycloaddition.

Experimental Protocols

The following protocols are representative examples of the application of this compound in key synthetic transformations.

Protocol 1: Ugi Four-Component Reaction for the Synthesis of a Thiazole Precursor

This protocol is adapted from a reported synthesis of 2,4-disubstituted 5-aminothiazoles where this compound is used as a convertible isocyanide.[6]

Materials:

-

Aldehyde (1.0 eq)

-

2,4-Dimethoxybenzylamine (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Methanol (as solvent)

Procedure:

-

To a round-bottom flask, add the aldehyde, 2,4-dimethoxybenzylamine, and the carboxylic acid in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add this compound to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product, a linear dipeptide, can be purified by column chromatography or used directly in subsequent steps.

-

For conversion to the thiazole, the crude product is treated with trifluoroacetic acid (TFA) to cleave the convertible isocyanide group, followed by reaction with Lawesson's reagent for thionation and subsequent intramolecular cyclization.

Protocol 2: Passerini Three-Component Reaction

This is a general procedure for a Passerini reaction which can be adapted for this compound.[10]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

This compound (1.0 eq)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone and the carboxylic acid in the aprotic solvent.

-

Add this compound to the stirred solution. For less reactive substrates, the reaction may be heated.[10]

-

Stir the reaction at room temperature or the desired temperature, monitoring its progress by TLC. Passerini reactions are often run at high concentrations.[5]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude α-acyloxy amide product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Synthesis of Substituted Furans via [4+1] Cycloaddition

This protocol describes a general method for the synthesis of furans from isocyanides and a 1,3-dicarbonyl compound with an aldehyde.

Materials:

-

1,3-Diketone (1.0 eq)

-

Aldehyde (1.0 eq)

-

This compound (1.1 eq)

-

Water (as solvent)

Procedure:

-

Combine the 1,3-diketone and the aldehyde in water.

-

Add this compound to the mixture.

-

Stir the reaction mixture vigorously at room temperature. The use of ultrasound can accelerate the reaction.

-

Monitor the reaction by TLC. Upon completion, the furan product may precipitate from the aqueous solution.

-

Collect the solid product by filtration and wash with water.

-

If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

Theoretical studies, particularly DFT calculations, provide a powerful lens through which to understand the intricate reactivity of this compound. While specific quantitative data for this molecule remains an area for further investigation, analogous computational studies on similar bulky isocyanides offer valuable predictive power for its behavior in key synthetic transformations such as the Passerini and Ugi reactions. The steric hindrance and electronic properties imparted by the 1,1,3,3-tetramethylbutyl group play a crucial role in the kinetics and thermodynamics of these reactions. The detailed experimental protocols and mechanistic visualizations provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage the unique reactivity of this versatile isocyanide in the synthesis of novel and complex molecules.

References

- 1. youtube.com [youtube.com]

- 2. Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.even3.com [static.even3.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). | Semantic Scholar [semanticscholar.org]

- 9. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Contributions of H. M. Walborsky in Cyclopropane Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the seminal work of Professor Harry M. Walborsky in the field of cyclopropane (B1198618) chemistry. While there is no formally named "Walborsky's reagent," his extensive research into the synthesis of optically active cyclopropanes, the stereochemistry of cyclopropyl (B3062369) radicals, and the mechanism of Grignar reagent formation has had a profound impact on organic chemistry. This document serves as a technical summary of his key discoveries, experimental methodologies, and the mechanistic insights that continue to inform contemporary synthetic strategies.

Historical Context and Core Contributions

Professor H. M. Walborsky's research, spanning several decades, was pivotal in elucidating the chemical behavior of the highly strained cyclopropyl group. His work brought a deeper understanding of the stereochemical intricacies of reactions involving cyclopropane intermediates, particularly radicals and organometallic species. Key areas of his contributions include:

-

Optically Active Cyclopropanes: Walborsky and his group were pioneers in the synthesis and study of optically active cyclopropane derivatives. This work was crucial for understanding the stereochemical course of reactions involving these three-membered rings.

-

Cyclopropyl Radicals: A significant portion of his research focused on the stereochemistry and configurational stability of cyclopropyl radicals. He investigated the effect of substituents on the radical's geometry and the barrier to inversion.[1][2]

-

Mechanism of Grignard Reagent Formation: Walborsky conducted elegant experiments to unravel the mechanism of Grignard reagent formation, particularly focusing on the role of the magnesium surface and the nature of the radical intermediates involved.[3][4][5][6]

Synthesis of Optically Active Cyclopropanes

A cornerstone of Walborsky's research was the development of methods to access enantiomerically enriched cyclopropanes. This allowed for detailed stereochemical studies of subsequent reactions.

A common strategy employed by the Walborsky group was the classical resolution of racemic carboxylic acids using chiral resolving agents.

Objective: To obtain enantiomerically pure (+)- and (-)-1-methyl-2,2-diphenylcyclopropanecarboxylic acid.

Methodology:

-

Amide Formation: The racemic 1-methyl-2,2-diphenylcyclopropanecarboxylic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with a chiral amine, such as (-)-α-phenylethylamine, to form a pair of diastereomeric amides.

-

Diastereomer Separation: The diastereomeric amides are separated by fractional crystallization from a suitable solvent (e.g., ethanol). The difference in solubility of the diastereomers allows for their isolation in pure form.

-

Hydrolysis: The separated diastereomeric amides are hydrolyzed under acidic or basic conditions to yield the enantiomerically pure carboxylic acids and the chiral amine, which can be recovered.

-

Purity Determination: The optical purity of the resolved acids is determined by polarimetry and comparison with known values.

Stereochemistry of Cyclopropyl Radicals

Walborsky's investigations into cyclopropyl radicals provided fundamental insights into their structure and reactivity. He demonstrated that, unlike their acyclic counterparts, cyclopropyl radicals are not planar and can retain their stereochemistry under certain conditions.

Objective: To determine the stereochemical fate of a cyclopropyl radical generated from an optically active precursor.

Methodology:

-

Precursor Synthesis: An optically active precursor, such as (+)-1-methyl-2,2-diphenylcyclopropanecarbonyl peroxide, is synthesized from the corresponding resolved carboxylic acid.

-

Radical Generation: The peroxide is thermally decomposed in a suitable solvent (e.g., carbon tetrachloride) to generate the 1-methyl-2,2-diphenylcyclopropyl radical.

-

Radical Trapping: The generated radical is trapped by a halogen atom abstractor, such as carbon tetrachloride, to form the corresponding 1-chloro-1-methyl-2,2-diphenylcyclopropane.

-

Stereochemical Analysis: The optical rotation of the product is measured and compared to the rotation of the starting material to determine the degree of retention or inversion of configuration.

| Precursor | Trapping Agent | Product | Net Stereochemical Outcome | Reference |

| (+)-1-methyl-2,2-diphenylcyclopropanecarbonyl peroxide | CCl4 | (+)-1-chloro-1-methyl-2,2-diphenylcyclopropane | Retention of configuration | [7] |

| (+)-1-bromo-1-methyl-2,2-diphenylcyclopropane | Bu3SnH | (-)-1-methyl-2,2-diphenylcyclopropane | Inversion of configuration |

Experimental workflow for studying cyclopropyl radical stereochemistry.

Mechanism of Grignard Reagent Formation

Walborsky's work on the formation of Grignard reagents challenged the existing understanding and highlighted the critical role of the magnesium surface.

-

Surface Reaction: The reaction between the organic halide and magnesium primarily occurs on the surface of the metal.[3][5][6]

-

Radical Intermediates: The formation of the Grignard reagent involves single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion that fragments into a radical and a halide anion.[4]

-

Stereochemistry: The stereochemical outcome of Grignard reagent formation from chiral halides is dependent on the nature of the halide and the reaction conditions. Walborsky demonstrated that optically active Grignard reagents could be prepared with a high degree of retention of configuration.

Simplified mechanism of Grignard reagent formation at the magnesium surface.

Conclusion

The pioneering work of H. M. Walborsky laid a critical foundation for our modern understanding of cyclopropane chemistry. His meticulous experimental designs and insightful mechanistic interpretations have guided generations of chemists. The concepts he developed regarding the stereochemistry of small-ring systems and the mechanisms of fundamental organometallic reactions remain highly relevant in the fields of organic synthesis, medicinal chemistry, and materials science. This guide serves as a testament to his enduring legacy and a resource for researchers building upon his foundational discoveries.

References

hazards and safety precautions for handling tert-octyl isocyanide

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Tert-octyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the hazards and essential safety precautions for handling tert-octyl isocyanide (also known as 1,1,3,3-tetramethylbutyl isocyanide). Adherence to these guidelines is crucial for minimizing risks in a laboratory or research setting.

Chemical Identification and Physical Properties

Tert-octyl isocyanide is a flammable and harmful chemical compound. A clear understanding of its physical and chemical properties is the first step in safe handling.

| Property | Value |

| Synonyms | This compound, Walborsky's reagent, 2-Isocyano-2,4,4-trimethylpentane |

| CAS Number | 14542-93-9 |

| Molecular Formula | C₉H₁₇N[1][2] |

| Molecular Weight | 139.24 g/mol |

| Appearance | Colorless liquid[1][3] |

| Boiling Point | 55-57 °C at 11 mmHg |

| Density | 0.794 g/mL at 25 °C |

| Flash Point | 52 °C (125.6 °F) - closed cup[2] |

| Storage Temperature | 2-8°C[2] |

Hazard Identification and Classification

Tert-octyl isocyanide is classified as a hazardous substance. The primary hazards are its flammability and its toxicity upon exposure.

GHS Hazard Statements:

Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS07: Exclamation Mark (Harmful)

Toxicological Information

While extensive toxicological studies on tert-octyl isocyanide have not been completed, it is assessed as being moderately toxic through oral, dermal, and inhalation routes of exposure.[3] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Potential Health Effects:

-

Inhalation: Harmful if inhaled.[4][5] May cause respiratory tract irritation.

-

Eye Contact: May cause eye irritation.

-

Potential Symptoms: Exposure may lead to nausea, headache, and vomiting.

Safe Handling and Storage Protocols

Strict adherence to the following protocols is mandatory to ensure safety when working with tert-octyl isocyanide.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[4] |

| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.[3][4]

-

Use only non-sparking tools.[3]

-

Take precautionary measures against static discharge.[3] Ground and bond containers and receiving equipment.[3]

-

Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

It is recommended to store in a refrigerator at 2-8°C.[2]

-

Store under an inert gas atmosphere.[3]

-

Keep away from incompatible materials such as oxidizing agents.

First Aid and Emergency Procedures

In case of exposure or accident, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person feels unwell, call a poison center or doctor.[5] |

Spill and Leak Procedures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

Disposal Considerations

Dispose of tert-octyl isocyanide and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow for safely handling tert-octyl isocyanide.

References

An In-depth Technical Guide on the Solubility of 1,1,3,3-Tetramethylbutyl Isocyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-tetramethylbutyl isocyanide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound, also known as tert-octyl isocyanide, is an organic compound with the chemical formula C9H17N[1]. It is a clear, colorless liquid with a characteristic pungent odor. The molecule consists of a bulky, nonpolar tert-octyl group and a polar isocyanide (-N≡C) functional group. This amphiphilic nature dictates its solubility behavior in various organic solvents. It is commonly used in organic synthesis, particularly in multicomponent reactions like the Passerini and Ugi reactions.

Physical Properties:

-

Molecular Weight: 139.24 g/mol [1]

-

Boiling Point: 55-57 °C at 11 mmHg[2]

-

Density: 0.794 g/mL at 25 °C[2]

-

Refractive Index: n20/D 1.422[2]

Predicted Solubility Profile

Based on the "like dissolves like" principle, the bulky, nonpolar alkyl group of this compound suggests good solubility in nonpolar and weakly polar aprotic solvents. The polar isocyanide group may allow for some solubility in more polar aprotic solvents. It is expected to be insoluble in water[3][4].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar alkyl chain of the isocyanide will interact favorably with these nonpolar solvents through van der Waals forces. |

| Weakly Polar Aprotic | Diethyl ether, Dichloromethane | High | These solvents can effectively solvate both the nonpolar and, to some extent, the polar parts of the molecule. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | The polarity of these solvents can interact with the polar isocyanide group, while their organic nature accommodates the alkyl group. |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The potential for hydrogen bonding with the isocyanide group is weak, and the large nonpolar alkyl group will hinder dissolution. Insoluble in water.[3][4] |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed experimental protocols for the quantitative determination of the solubility of this compound in an organic solvent of interest.

3.1. Gravimetric Method (Shake-Flask Method)

This is a traditional and reliable method for determining thermodynamic solubility.

-

Materials:

-

This compound

-

Solvent of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up any solid particles, the solution should be filtered through a syringe filter into a pre-weighed container.

-

Accurately weigh the container with the filtered solution.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.

-

Once the solvent is completely removed, weigh the container with the remaining solute.

-

Calculate the solubility as the mass of the dissolved this compound per volume or mass of the solvent (e.g., in g/100 mL or mg/mL).

-

3.2. Spectroscopic Method (UV-Vis or other)

This method is suitable if the compound has a chromophore or can be derivatized to be chromophoric.

-

Materials:

-

Same as the gravimetric method, plus:

-

Spectrophotometer (e.g., UV-Vis)

-

Cuvettes

-

-

Procedure:

-

Prepare a saturated solution as described in steps 1-5 of the gravimetric method.

-

Create a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at a predetermined wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate the calibration curve.

-

Take the filtered saturated solution and dilute it with a known factor so that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship for Predicting Solubility

Caption: Factors influencing the solubility of this compound.

References

The Tert-Octyl Group in Isocyanides: An In-depth Technical Guide on Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isocyanide functional group (-N≡C), with its unique electronic structure and reactivity, serves as a versatile building block in organic synthesis, coordination chemistry, and drug discovery. The nature of the organic substituent (R) attached to the isocyanide nitrogen profoundly influences its chemical behavior. This technical guide provides a comprehensive analysis of the electronic and steric effects of the tert-octyl (1,1,3,3-tetramethylbutyl) group when incorporated into an isocyanide moiety. Understanding these effects is crucial for predicting reactivity, designing novel synthetic methodologies, and developing new molecular entities with tailored properties.

The tert-octyl group is a bulky, tertiary alkyl substituent. Its significant steric bulk and electron-donating inductive effect impart distinct characteristics to the isocyanide functional group, which will be explored in detail throughout this guide. For comparative purposes, data for the closely related and well-studied tert-butyl isocyanide is also presented.

Steric Effects of the Tert-Octyl Group

The most prominent feature of the tert-octyl group is its substantial steric hindrance. This bulk arises from the quaternary carbon atom bonded to the isocyanide nitrogen and the additional branching at the gamma-carbon. This steric congestion around the reactive isocyanide carbon has significant implications for its chemical reactivity.

Influence on Reaction Rates: The steric bulk of the tert-octyl group can impede the approach of reactants to the isocyanide carbon. In reactions where the isocyanide acts as a nucleophile, such as in the Passerini and Ugi multicomponent reactions, the bulky tert-octyl group can decrease reaction rates compared to less hindered isocyanides.[1] This effect is particularly pronounced in reactions proceeding through sterically demanding transition states.

Coordination Chemistry: In the formation of metal-isocyanide complexes, the large size of the tert-octyl group can influence the coordination number and geometry of the metal center. While isocyanides are known to form stable complexes with a variety of transition metals, the tert-octyl group may prevent the coordination of multiple bulky ligands around a single metal atom.[2] However, the linearity of the M-C≡N-R bond can position the bulky group away from the metal center, sometimes allowing for the formation of complexes with high coordination numbers.[2]

Electronic Effects of the Tert-Octyl Group

The tert-octyl group is a strong electron-donating group through the inductive effect (+I). This effect arises from the polarization of the sigma bonds, pushing electron density from the alkyl group towards the isocyanide moiety.

Modulation of Nucleophilicity: The +I effect of the tert-octyl group increases the electron density on the isocyanide carbon atom. This enhanced electron density increases the nucleophilicity of the isocyanide, making it a stronger electron donor in reactions and in its coordination to metal centers.

Spectroscopic Signatures: The electronic environment of the isocyanide functional group is reflected in its spectroscopic properties. The increased electron density on the isocyanide carbon due to the tert-octyl group's inductive effect is expected to influence the chemical shifts in NMR spectroscopy and the vibrational frequency in IR spectroscopy. Specifically, the isocyanide carbon resonance in the 13C NMR spectrum may be shifted, and the N≡C stretching frequency in the IR spectrum may be altered compared to isocyanides with electron-withdrawing or less electron-donating substituents.

Quantitative Data

The following tables summarize the available quantitative data for tert-octyl isocyanide and, for comparison, tert-butyl isocyanide.

Table 1: Physical and Spectroscopic Properties

| Property | tert-Octyl Isocyanide (1,1,3,3-Tetramethylbutyl isocyanide) | tert-Butyl Isocyanide |

| CAS Number | 14542-93-9 | 7188-38-7[2] |

| Molecular Formula | C₉H₁₇N[3] | C₅H₉N[2] |

| Molecular Weight | 139.24 g/mol | 83.13 g/mol [2] |

| Boiling Point | 55-57 °C at 11 mmHg | 91 °C at 760 mmHg[2] |

| Density | 0.794 g/mL at 25 °C | 0.735 g/mL at 25 °C[2] |

| IR (N≡C stretch) | 2110 cm⁻¹ (neat) | ~2140 cm⁻¹ (neat) |

| ¹H NMR (CDCl₃) | δ 1.08 (s, 9H), 1.43 (t, J=2Hz, 6H), 1.58 (t, J=2.3Hz, 2H) | δ 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃) | No data available | δ 30.8, 54.1, 153.4 |

Experimental Protocols

Protocol 1: Synthesis of tert-Octyl Isocyanide (this compound)

This protocol is adapted from a known procedure for the synthesis of tert-octyl isocyanide.

Materials:

-

N-(1,1,3,3-tetramethylbutyl)formamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

Nitrogen gas atmosphere

-

Reaction flask equipped with a dropping funnel, magnetic stirrer, and thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve 83.0 g (0.528 mole) of N-(1,1,3,3-tetramethylbutyl)formamide in 1 L of DMF.

-

Cool the stirred solution to below -50 °C using a cooling bath.

-

Prepare a solution of 40.3 mL (0.55 mole) of thionyl chloride in 150 mL of DMF.

-

Add the thionyl chloride solution dropwise to the formamide (B127407) solution, ensuring the temperature does not exceed -50 °C.

-

After the addition is complete, momentarily remove the cooling bath to allow the temperature to rise to -35 °C.

-

Replace the cooling bath and add 118.0 g (1.11 mole) of anhydrous sodium carbonate to the reaction mixture.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Dilute the reaction mixture with ice-cold water in a separatory funnel.

-

Extract the aqueous mixture with pentane.

-

Combine the pentane extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried pentane solution using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield tert-octyl isocyanide.

Protocol 2: Characterization by ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of neat tert-octyl isocyanide to identify the characteristic N≡C stretching frequency.

Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

Procedure:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a Kimwipe lightly soaked in isopropanol (B130326) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[4]

-

Using a micropipette, place a small drop of neat tert-octyl isocyanide onto the center of the ATR crystal, ensuring the crystal is fully covered.[4]

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[5]

-

After the measurement, clean the ATR crystal thoroughly with a Kimwipe and an appropriate solvent.

Protocol 3: Characterization by NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of tert-octyl isocyanide to confirm its structure.

Equipment:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of tert-octyl isocyanide in ~0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6]

-

Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[6]

-

Cap the NMR tube and wipe the outside clean with a Kimwipe.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and tuning the probe.[6]

Experimental and Analytical Workflow

References

- 1. tert-Butyl isocyanide - Enamine [enamine.net]

- 2. tert-Butyl isocyanide - Wikipedia [en.wikipedia.org]

- 3. 10-021023 - tert-octylisocyanide | 14542-93-9 | CymitQuimica [cymitquimica.com]

- 4. agilent.com [agilent.com]

- 5. stemed.site [stemed.site]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Methodological & Application

Application Notes and Protocols: 1,1,3,3-Tetramethylbutyl Isocyanide in the Passerini Three-Component Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the sterically hindered 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide or Walborsky's reagent, in the Passerini three-component reaction (Passerini 3-CR). The Passerini reaction is a powerful tool in combinatorial and medicinal chemistry for the synthesis of α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide.[1][2][3]

Introduction

The Passerini three-component reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid generation of molecular complexity from simple starting materials.[1][3] This reaction is particularly valuable in drug discovery for creating libraries of structurally diverse compounds.[2] The use of sterically demanding isocyanides, such as this compound, can introduce unique structural motifs into the resulting α-acyloxy amide products. However, the increased steric bulk can also present challenges in terms of reactivity.[4]

Reaction Mechanism and Considerations for this compound

The mechanism of the Passerini reaction is generally believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where the reaction is often faster.[2][5] The reaction involves the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde, which enhances the electrophilicity of the carbonyl carbon. The isocyanide then undergoes a nucleophilic attack on the activated carbonyl, followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.[2]

Due to the significant steric hindrance of the 1,1,3,3-tetramethylbutyl group, the nucleophilic attack of the isocyanide can be slow. In some reported cases, the use of tert-octyl isocyanide did not yield any Passerini product under standard conditions.[6] This suggests that reaction optimization, potentially including the use of high pressure which has been shown to be beneficial for sterically congested Passerini reactions, may be necessary to achieve satisfactory yields.[4]

Experimental Protocols

Below are general protocols for performing the Passerini reaction with this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is highly recommended for each specific substrate combination.

General Protocol for the Synthesis of α-Acyloxy-N-(1,1,3,3-tetramethylbutyl)amides

Materials:

-

Aldehyde (1.0 eq)

-

Carboxylic acid (1.0 - 1.2 eq)

-

This compound (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the carboxylic acid (1.1 eq).

-

Dissolve the starting materials in a minimal amount of anhydrous aprotic solvent (a high concentration is generally favorable for the Passerini reaction).[2]

-

Add this compound (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of the isocyanide, reaction times may be prolonged (24-72 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-acyloxy-N-(1,1,3,3-tetramethylbutyl)amide.

Data Presentation

The following tables provide an overview of expected yields for the Passerini reaction with this compound based on data from similar sterically hindered isocyanides and general trends in the Passerini reaction. It is important to note that actual yields may vary significantly and require optimization.

Table 1: Passerini Reaction with Various Aldehydes

| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | This compound | DCM | 25 | 48 | Moderate |

| 2 | Isobutyraldehyde | Benzoic Acid | This compound | THF | 40 | 72 | Low to Moderate |

| 3 | 4-Nitrobenzaldehyde | Phenylacetic Acid | This compound | DCM | 25 | 48 | Moderate |

| 4 | Cyclohexanecarboxaldehyde | Acetic Acid | This compound | THF | 40 | 72 | Low to Moderate |